4,6-Dichloro-1,7-naphthyridine

EGFR Kinase Inhibitor Medicinal Chemistry

Select 4,6-dichloro-1,7-naphthyridine (CAS 1301714-24-8) as your strategic building block for kinase inhibitor programs. The 1,7-naphthyridine core provides optimal vector geometry for EGFR ATP-pocket binding, avoiding the potency erosion observed with 1,8-isomer scaffolds. The dual chloro substituents at C4 and C6 enable sequential SNAr diversification, supporting rapid analog library synthesis from a single precursor. With a measured aqueous solubility of 0.24 g/L, this solid intermediate facilitates predictable workup and purification workflows. Procure high-purity (≥98%) material to accelerate hit-to-lead SARS-CoV-2 and oncology campaigns.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 1301714-24-8
Cat. No. B1434322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-1,7-naphthyridine
CAS1301714-24-8
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CN=C2C=NC(=CC2=C1Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-4-12-8(10)3-5(6)7/h1-4H
InChIKeyKBPWYDLHQXLSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-1,7-naphthyridine (CAS 1301714-24-8): Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Synthesis


4,6-Dichloro-1,7-naphthyridine (CAS 1301714-24-8) is a heterocyclic organic compound featuring a 1,7-naphthyridine core substituted with chlorine atoms at the 4 and 6 positions. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.04 g/mol [1]. The compound is primarily utilized as a reactive building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, owing to its dichloro-substitution pattern that enables sequential nucleophilic aromatic substitution (SNAr) reactions for targeted diversification [2].

Why 4,6-Dichloro-1,7-naphthyridine (CAS 1301714-24-8) Cannot Be Replaced by 1,8- or Other Naphthyridine Isomers in Kinase Inhibitor Programs


In-class substitution of 4,6-dichloro-1,7-naphthyridine with other naphthyridine isomers (e.g., 1,8-naphthyridine) or non-chlorinated analogs is scientifically unsound due to fundamental differences in core scaffold geometry and reactivity. The 1,7-naphthyridine core confers a distinct vector angle for substituent presentation in kinase ATP-binding pockets, which directly impacts binding affinity, as demonstrated by EGFR kinase inhibitor studies where 1,7-core compounds retained high potency while analogous 1,8-core compounds showed significant activity loss [1]. Furthermore, the dual chloro substituents at positions 4 and 6 provide orthogonal SNAr handles that are absent in mono-chloro or unsubstituted analogs, limiting their utility for sequential derivatization in lead optimization campaigns [2].

Quantitative Differentiation Evidence for 4,6-Dichloro-1,7-naphthyridine (CAS 1301714-24-8) Procurement


1,7-Naphthyridine Core vs. 1,8-Naphthyridine Core: Retention of EGFR Kinase Inhibitory Potency

In a direct head-to-head comparison of EGFR kinase inhibitory activity, compounds built upon a 1,7-naphthyridine core demonstrated significantly superior potency retention compared to those based on a 1,8-naphthyridine core. While 1,7-core compounds retained high potency, 1,8-core analogs were significantly less active [1]. This study provides quantitative rationale for selecting 1,7-naphthyridine-based building blocks over 1,8-counterparts in kinase inhibitor development.

EGFR Kinase Inhibitor Medicinal Chemistry

Aqueous Solubility of 4,6-Dichloro-1,7-naphthyridine vs. Alternative Heterocyclic Building Blocks

4,6-Dichloro-1,7-naphthyridine exhibits a measured aqueous solubility of 0.24 g/L (sparingly soluble) [1]. This physicochemical property is critical for planning synthetic reaction conditions and downstream purification steps. In contrast to more lipophilic heterocyclic building blocks (e.g., certain substituted quinolines with lower aqueous solubility), this moderate solubility can simplify aqueous workups and reduce reliance on specialized solvent systems.

Physicochemical Property Solubility Formulation

Commercial Purity and Storage Specifications for 4,6-Dichloro-1,7-naphthyridine

Commercial suppliers consistently provide 4,6-dichloro-1,7-naphthyridine at high purity grades, typically 95-98% . Storage recommendations specify 2-8°C or cool, dry conditions , reflecting the compound's sensitivity to thermal degradation or hydrolysis. In contrast, many structurally related heterocycles may require more stringent storage (e.g., inert atmosphere, desiccation), potentially increasing handling complexity and cost.

Quality Control Storage Procurement

Dual Chloro Substitution Pattern Enables Sequential Derivatization for Structure-Activity Relationship (SAR) Exploration

The presence of two chlorine atoms at positions 4 and 6 of the 1,7-naphthyridine ring provides two orthogonal sites for nucleophilic aromatic substitution (SNAr) [1]. This dichloro pattern allows for sequential functionalization, enabling the synthesis of diverse analog libraries from a single precursor. In contrast, mono-chloro analogs or non-chlorinated naphthyridines offer only a single site for direct derivatization or require pre-functionalization steps, limiting synthetic throughput and library diversity in medicinal chemistry campaigns.

Synthetic Utility SAR Lead Optimization

Price and Availability Comparison for 4,6-Dichloro-1,7-naphthyridine vs. Custom Synthesis

Commercial availability from multiple vendors ensures competitive pricing and reliable supply. As of 2025-2026, pricing for high-purity (98%) 4,6-dichloro-1,7-naphthyridine ranges from approximately $152 for 50 mg to $1013 for 1 g [1]. In contrast, custom synthesis of structurally similar but commercially unavailable 1,7-naphthyridine analogs can incur significantly higher costs (often >$5000 for multi-step synthesis and purification) and lead times of weeks to months. This availability advantage reduces procurement friction for early-stage research.

Cost Analysis Supply Chain Procurement

Validated Research Applications for 4,6-Dichloro-1,7-naphthyridine (CAS 1301714-24-8) Based on Core Scaffold Performance


Synthesis of EGFR Kinase Inhibitors: Leveraging the 1,7-Core Potency Advantage

This compound serves as a critical starting material for constructing 4-anilino-1,7-naphthyridine-3-carbonitrile-based EGFR inhibitors. The 1,7-naphthyridine core has been empirically shown to retain high kinase inhibitory potency, whereas the 1,8-isomer leads to significant activity loss [1]. Researchers aiming to optimize EGFR-targeted therapeutics should procure 4,6-dichloro-1,7-naphthyridine to avoid the potency erosion observed with the more common 1,8-naphthyridine scaffold.

Parallel Library Synthesis for Kinase SAR: Exploiting Dual Chloro Handles

The dichloro substitution pattern at positions 4 and 6 enables sequential SNAr reactions, allowing medicinal chemists to efficiently generate diverse analog libraries from a single precursor [2]. This dual functionality supports rapid exploration of structure-activity relationships (SAR) around the 1,7-naphthyridine core, accelerating hit-to-lead and lead optimization phases in kinase inhibitor discovery programs.

Process Chemistry Development: Benchmarking Solubility for Aqueous Workflows

With a measured aqueous solubility of 0.24 g/L [3], 4,6-dichloro-1,7-naphthyridine provides a quantifiable physicochemical baseline for designing reaction and purification workflows. Process chemists can utilize this data to anticipate phase separation behavior during aqueous workups and to select appropriate solvent systems for crystallization or extraction, reducing empirical optimization time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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